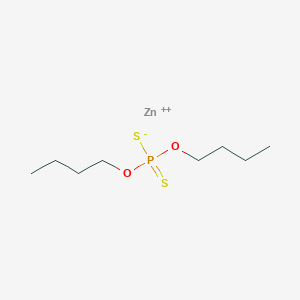
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C28H60O4P2S4Zn. It is known for its role as a fast-acting rubber vulcanization accelerator, which is environmentally friendly and does not produce nitrosamine carcinogens . This compound is also referred to as zinc O,O,-dialkyldithiophosphosphate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of phosphorodithioic acid with zinc salts. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by removing oxygen or adding hydrogen, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with molecular targets and pathways in the systems it is applied to. In rubber vulcanization, it accelerates the cross-linking process by forming intermediate complexes with sulfur, which then react with rubber molecules to form stable cross-links. This enhances the mechanical properties and durability of the rubber .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane
- Zinc dihexoxy-sulfanylidene-sulfido-λ5-phosphane
Uniqueness
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific alkyl groups, which influence its reactivity and effectiveness as a vulcanization accelerator. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various industrial applications .
Propriétés
Formule moléculaire |
C8H18O2PS2Zn+ |
|---|---|
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.Zn/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+2/p-1 |
Clé InChI |
QSWLUGWDZDIYPG-UHFFFAOYSA-M |
SMILES canonique |
CCCCOP(=S)(OCCCC)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


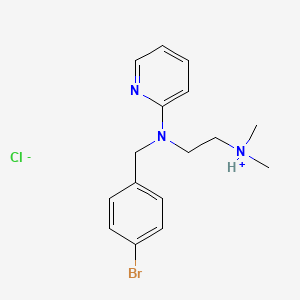
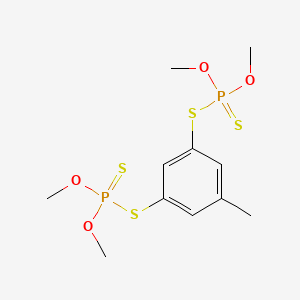



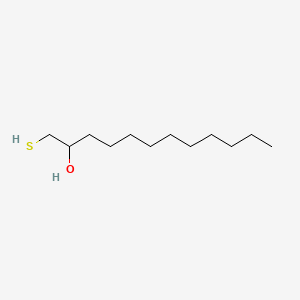
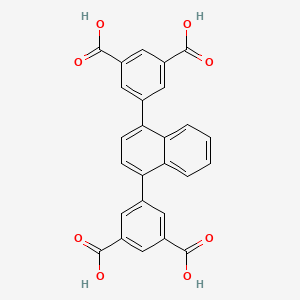
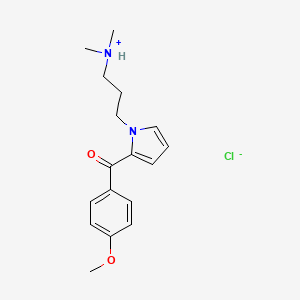
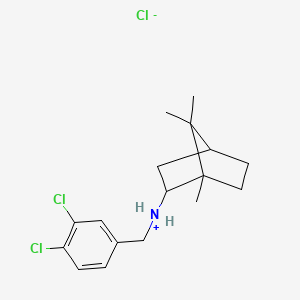
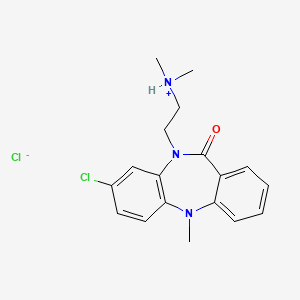
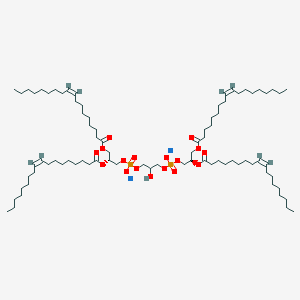
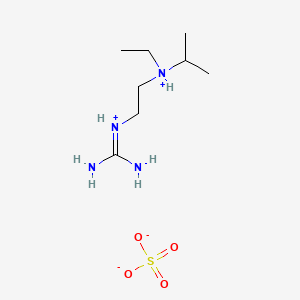

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
